molecular formula C48H60N4O6S B15086848 3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid CAS No. 478250-30-5

3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid

Cat. No.: B15086848
CAS No.: 478250-30-5
M. Wt: 821.1 g/mol
InChI Key: ZXFJYYOPRMVZDZ-UHFFFAOYSA-N
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Description

The compound 3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid (molecular formula: C₄₃H₅₇ClN₄O₇S) is a complex aromatic sulfonic acid derivative featuring:

  • A benzenesulfonic acid backbone substituted with a methyl-octadecyl amino group.
  • A diazenyl (azo) linkage connecting a 1-hydroxy-2-naphthoyl moiety to a 4-hydroxybiphenyl group.
  • A long octadecyl (C18) alkyl chain on the amino group, enhancing lipophilicity.

Properties

CAS No.

478250-30-5

Molecular Formula

C48H60N4O6S

Molecular Weight

821.1 g/mol

IUPAC Name

3-[[1-hydroxy-4-[(2-hydroxy-5-phenylphenyl)diazenyl]naphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid

InChI

InChI=1S/C48H60N4O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-32-52(2)45-30-29-38(59(56,57)58)34-43(45)49-48(55)41-35-42(39-26-21-22-27-40(39)47(41)54)50-51-44-33-37(28-31-46(44)53)36-24-19-18-20-25-36/h18-22,24-31,33-35,53-54H,3-17,23,32H2,1-2H3,(H,49,55)(H,56,57,58)

InChI Key

ZXFJYYOPRMVZDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC(=C4)C5=CC=CC=C5)O)O

Origin of Product

United States

Biological Activity

The compound 3-({1-Hydroxy-4-[(E)-(4-hydroxy[1,1'-biphenyl]-3-YL)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid is a complex organic molecule that exhibits a variety of biological activities. This article explores its chemical structure, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure

This compound features a naphthoyl moiety, an azo group, and a sulfonic acid functional group, which contribute to its biological properties. The structural formula can be represented as follows:

C27H36N4O5S\text{C}_{27}\text{H}_{36}\text{N}_4\text{O}_5\text{S}

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the biphenyl structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The sulfonic acid group may enhance the solubility and bioavailability of the compound, allowing it to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Type of Study Results
AntioxidantIn vitroSignificant reduction in reactive oxygen species (ROS) levels
AntimicrobialDisc diffusion methodEffective against E. coli, S. aureus, and fungi
CytotoxicityMTT assayIC50 values indicating moderate toxicity in cancer cell lines
Anti-inflammatoryELISAReduced levels of TNF-alpha and IL-6 in treated cells

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of the compound against several pathogens. The results showed that it had a notable inhibitory effect on both gram-positive and gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like chloramphenicol .
  • Cytotoxicity in Cancer Research :
    In a recent cancer research study, the compound was tested for cytotoxic effects on human breast cancer cells. The results indicated that it induced apoptosis through the activation of caspase pathways, suggesting potential use as an anticancer agent .
  • Anti-inflammatory Mechanism :
    A study focused on the anti-inflammatory properties revealed that treatment with this compound led to decreased expression of inflammatory markers in macrophages. This suggests its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azo-Linked Compounds

(a) 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzenesulfonic Acid ()
  • Structure : Simpler azo-linked compound with a single phenyl-sulfonic acid group.
  • Key Differences :
    • Lacks the naphthoyl, biphenyl, and octadecyl substituents.
    • Reduced hydrophobicity due to the absence of long alkyl chains.
  • Applications : Primarily used as a dye intermediate due to its strong absorption in the visible spectrum .
(b) 3-Hydroxy-4-[(1-Hydroxy-2-naphthyl)diazenyl]naphthalene-1-sulfonic Acid ()
  • Structure : Naphthalene-sulfonic acid core with a diazenyl-linked hydroxynaphthyl group.
  • Key Differences: No biphenyl or octadecyl amino groups. Higher water solubility due to additional hydroxyl groups.
  • Applications : Textile dyeing and pH-sensitive indicators .
(c) CID 3801975 ()
  • Structure : Chloro- and methoxy-substituted analog of the target compound.
  • Key Differences :
    • Contains 2-chloro-4-hydroxy-5-methoxyphenyl instead of biphenyl.
    • Shorter alkyl chain (methyl vs. octadecyl).
  • Implications : The chloro-methoxy group may enhance antimicrobial activity, while reduced alkyl chain length decreases lipophilicity .

Role of Alkyl Chain Length

  • Analog with Shorter Chains (e.g., CID 3801975): Reduced lipid solubility limits bioavailability but may improve aqueous stability .

Physicochemical Properties

Property Target Compound 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzenesulfonic Acid () CID 3801975 ()
Molecular Weight 809.92 g/mol 278.28 g/mol 776.49 g/mol
Water Solubility Low (C18 chain) High (sulfonic acid + hydroxyl) Moderate (Cl/OMe groups)
LogP ~8.5 (predicted) ~1.2 ~5.0
UV-Vis Absorption 400–500 nm (azo + biphenyl) 350–450 nm (azo-phenyl) 380–480 nm (Cl/OMe)

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